molecular formula C13H12N6O3 B12902363 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol CAS No. 596824-24-7

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol

Cat. No.: B12902363
CAS No.: 596824-24-7
M. Wt: 300.27 g/mol
InChI Key: VYSRBDHVMRBIBL-UHFFFAOYSA-N
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Description

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and a triazolopyridazine core makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with nitrile compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridazines and their derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects. The nitrophenyl group and triazolopyridazine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol is unique due to its specific combination of a nitrophenyl group and a triazolopyridazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

596824-24-7

Molecular Formula

C13H12N6O3

Molecular Weight

300.27 g/mol

IUPAC Name

2-[[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol

InChI

InChI=1S/C13H12N6O3/c20-7-6-14-11-4-5-12-15-16-13(18(12)17-11)9-2-1-3-10(8-9)19(21)22/h1-5,8,20H,6-7H2,(H,14,17)

InChI Key

VYSRBDHVMRBIBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)NCCO

Origin of Product

United States

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